molecular formula C17H21F2N5OS B12236299 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine

4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine

Cat. No.: B12236299
M. Wt: 381.4 g/mol
InChI Key: VUMVGQPFCLVYHY-UHFFFAOYSA-N
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Description

4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced.

    Introduction of the difluoromethyl group: This can be done using difluoromethylating agents under controlled conditions.

    Final assembly of the pyrimidine core: This involves the condensation of the intermediate compounds to form the final pyrimidine structure.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxazole ring.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various nucleophiles and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.

    Chemical Biology: The compound can be used to probe the function of specific proteins and enzymes in biological systems.

Mechanism of Action

The mechanism of action of 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted biological activity.

Properties

Molecular Formula

C17H21F2N5OS

Molecular Weight

381.4 g/mol

IUPAC Name

5-cyclopropyl-3-[[4-[6-(difluoromethyl)-2-methylsulfanylpyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole

InChI

InChI=1S/C17H21F2N5OS/c1-26-17-20-13(16(18)19)9-15(21-17)24-6-4-23(5-7-24)10-12-8-14(25-22-12)11-2-3-11/h8-9,11,16H,2-7,10H2,1H3

InChI Key

VUMVGQPFCLVYHY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCN(CC2)CC3=NOC(=C3)C4CC4)C(F)F

Origin of Product

United States

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